Fmoc-Tyr(Bzl)-OH Fmoc-Tyr(Bzl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348306
InChI: InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H27NO5
Molecular Weight: 493.5 g/mol

Fmoc-Tyr(Bzl)-OH

CAS No.:

Cat. No.: VC13348306

Molecular Formula: C31H27NO5

Molecular Weight: 493.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(Bzl)-OH -

Specification

Molecular Formula C31H27NO5
Molecular Weight 493.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)
Standard InChI Key REHSJSKPWIOKIJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Fmoc-Tyr(Bzl)-OH is characterized by its L-tyrosine backbone, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyl ether at the phenolic oxygen. The stereospecific configuration ensures compatibility with biological systems, as the L-form mirrors naturally occurring amino acids. Its enantiomer, Fmoc-D-Tyr(Bzl)-OH (CAS 138775-48-1), is synthetically accessible but less commonly employed .

Table 1: Key Molecular Properties

PropertyValue
CAS Number (L-form)71989-40-7
Molecular FormulaC31H27NO5\text{C}_{31}\text{H}_{27}\text{NO}_5
Molecular Weight493.5 g/mol
IUPAC NameN-(fluorenylmethoxycarbonyl)-O4-benzyl-L-tyrosine
Protection GroupsFmoc (amino), Bzl (hydroxyl)

Structural Stability and Reactivity

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection of tyrosine:

  • Amino Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate).

  • Hydroxyl Protection: Benzylation using benzyl bromide and potassium carbonate.

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
Fmoc ProtectionFmoc-Cl, Na2CO3, DMF, 0–25°C85–90%
Bzl ProtectionBnBr, K2CO3, DMF, 60°C75–80%

Industrial-Scale Manufacturing

Industrial processes leverage automated SPPS systems to integrate Fmoc-Tyr(Bzl)-OH into peptide chains. Advances in resin technology and coupling agents (e.g., HBTU, HATU) enhance efficiency, enabling multiton production of therapeutic peptides like liraglutide and semaglutide .

Applications in Peptide Synthesis

Role in Fmoc SPPS Methodology

Fmoc-Tyr(Bzl)-OH is pivotal in the Fmoc/tBu strategy, which dominates modern SPPS due to its compatibility with acid-sensitive peptides . Key advantages over Boc-based methods include:

  • Mild Deprotection: Base-driven Fmoc removal avoids harsh acidic conditions, preserving acid-labile residues (e.g., Trp, Met) .

  • Orthogonal Protection: Enables sequential assembly of complex peptides with multiple post-translational modifications.

Table 3: Common Protecting Groups in Fmoc SPPS

Amino AcidProtecting Group
ArgPbf
Asp/GluOtBu
Ser/Thr/TyrtBu
LysBoc

Mitigating Synthesis Challenges

Aspartimide Formation: Asp residues are prone to cyclization, especially when followed by Gly or Asn. Using backbone protection (e.g., pseudoproline dipeptides) or alternative protecting groups (e.g., Mpe, Epe) reduces this side reaction .

Table 4: Aspartimide Formation Rates

Asp Protecting GroupAspartimide/Cycle (%)
tBu1.65
Mpe0.49
Epe0.19

Emerging Biomedical Applications

Hydrogel-Based Drug Delivery Systems

Fmoc-Tyr(Bzl)-OH exhibits low-molecular-weight gelator (LMWG) properties, forming supramolecular hydrogels via π-π stacking and hydrogen bonding . Blending with Fmoc-Phe-OH or Fmoc-Tyr-OH accelerates gelation and enhances mechanical strength.

Key Findings from Recent Studies :

  • NIR-Responsive Release: Incorporation of carbon nanomaterials (e.g., oxidized CNTs) enables controlled drug release under near-infrared light.

  • Drug Loading Capacity: Hydrogels encapsulate hydrophilic drugs (e.g., l-ascorbic acid) with >90% efficiency.

Table 5: Hydrogel Performance Metrics

ParameterValue
Gelation Time (25°C)5–10 min
Compressive Strength15–25 kPa
Drug Release Efficiency85–95% (72 h)

Peptide Therapeutics and Diagnostics

Peptides synthesized using Fmoc-Tyr(Bzl)-OH serve as:

  • Receptor Agonists/Antagonists: Targeting GPCRs for metabolic disorders.

  • Diagnostic Probes: Radiolabeled peptides for imaging tumors or inflammatory sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator